molecular formula C7H12IN3 B1399910 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine CAS No. 879488-19-4

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Katalognummer B1399910
CAS-Nummer: 879488-19-4
Molekulargewicht: 265.09 g/mol
InChI-Schlüssel: PAFQTDKYYROHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine” is a complex organic molecule that contains an iodine atom, a pyrazole ring, and a dimethylamino group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The iodine atom would be attached to one of the carbon atoms in the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an iodine atom could potentially make this compound relatively heavy and possibly influence its boiling and melting points .

Wissenschaftliche Forschungsanwendungen

Blood Platelet Aggregation Inhibition

4-(1H-pyrazol-1-yl)-2-butylamine derivatives, closely related to the chemical structure of interest, have been found to inhibit platelet aggregation in vitro. This suggests potential applications in treating or preventing conditions related to abnormal blood clotting (Ferroni et al., 1989).

Potential Antipsychotic Agents

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, bearing structural similarities, exhibited antipsychotic-like profiles in animal behavioral tests. These compounds demonstrated activity without interacting with dopamine receptors, a common target of traditional antipsychotics (Wise et al., 1987).

Platelet Antiaggregating and Other Activities

Pyrimidine derivatives synthesized from compounds structurally related to 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine showed significant platelet antiaggregating activity, in addition to other potential therapeutic effects like antihypertensive and analgesic properties in animal models (Bondavalli et al., 1992).

Synthesis and Structural Studies

Research into the synthesis and structural analysis of compounds with similar structures, like N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, has advanced understanding of organic chemistry and potential pharmaceutical applications (Skladchikov et al., 2013).

Proton Transfer Studies

Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed insights into proton transfer mechanisms, which can be foundational for developing novel photochemical and photophysical processes (Vetokhina et al., 2012).

Antifungal and Antibacterial Agents

Some N,N,N',N' -tetradentate pyrazoly compounds demonstrated specific antifungal activities against Saccharomyces cerevisiae, highlighting their potential as targeted antifungal agents (Abrigach et al., 2016).

Zukünftige Richtungen

The future research directions for this compound could potentially be quite broad, depending on its physical and chemical properties, as well as any biological activity it might exhibit .

Eigenschaften

IUPAC Name

2-(4-iodopyrazol-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFQTDKYYROHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734767
Record name 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

CAS RN

879488-19-4
Record name 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate (Preparation 58) (1.03 g, 2.63 mmol) was treated with dimethylamine in THF (2M, 10 mL, 20.00 mmol) and stirred at room temperature for 3 days. Solvents were removed under reduced pressure and the residue partitioned between DCM and saturated aqueous NaHCO3. The aqueous were extracted with DCM and the combined organic layers dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 10% MeOH in DCM to give the title compound (616 mg, 89%).
Name
2-(4-Iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 4
Reactant of Route 4
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 5
Reactant of Route 5
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.